molecular formula C31H26N4O6 B11443951 N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11443951
M. Wt: 550.6 g/mol
InChI Key: PAIDBZKBVOAGAI-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxybenzyl group, a nitrobenzyl group, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Nitrobenzyl Group: This step may involve nitration reactions followed by benzylation.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired benzamide compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and nitrobenzyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinazolinone moiety is particularly interesting for its potential biological activity.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-4-((1-benzyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
  • N-(2-methoxybenzyl)-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
  • N-(2-methoxybenzyl)-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Uniqueness

The uniqueness of “N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” lies in the presence of the nitrobenzyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C31H26N4O6

Molecular Weight

550.6 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C31H26N4O6/c1-41-28-9-5-2-6-24(28)18-32-29(36)23-14-10-21(11-15-23)20-34-30(37)26-7-3-4-8-27(26)33(31(34)38)19-22-12-16-25(17-13-22)35(39)40/h2-17H,18-20H2,1H3,(H,32,36)

InChI Key

PAIDBZKBVOAGAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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